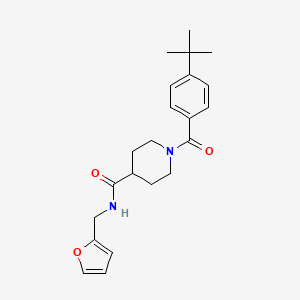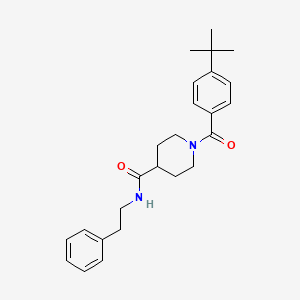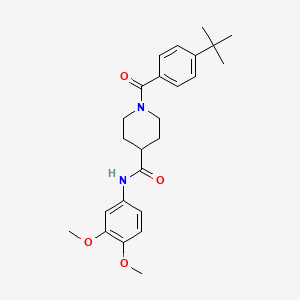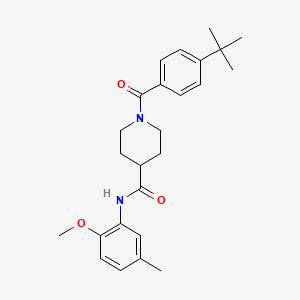![molecular formula C19H15ClN2O3 B3446549 N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B3446549.png)
N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide
Overview
Description
N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, commonly known as CFTRinh-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been used extensively in scientific research to study the role of CFTR in various physiological and pathological processes.
Mechanism of Action
N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 works by binding to the cytoplasmic side of the N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide chloride channel and blocking chloride ion transport. It has been shown to be a competitive inhibitor of this compound, meaning that it competes with chloride ions for binding to the channel. N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 has been shown to be highly selective for this compound, with little or no effect on other chloride channels.
Biochemical and Physiological Effects
This compound plays a critical role in maintaining chloride and bicarbonate ion homeostasis in various tissues, including the airways, intestines, and pancreas. N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 has been shown to inhibit this compound-mediated chloride secretion in these tissues, leading to changes in mucus viscosity, electrolyte balance, and pH. N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 has also been shown to inhibit this compound-mediated bicarbonate secretion in pancreatic duct cells, which may contribute to the development of pancreatic fibrosis in cystic fibrosis patients.
Advantages and Limitations for Lab Experiments
N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 has several advantages for lab experiments. It is a potent and selective inhibitor of N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, meaning that it can be used to study the specific role of this compound in various physiological and pathological processes. N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 is also relatively easy to use and has a well-established protocol for its use in cell-based assays.
However, there are also some limitations to the use of N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 in lab experiments. One limitation is that it may not completely block this compound-mediated chloride secretion in all cell types, leading to incomplete inhibition of this compound activity. Another limitation is that N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 may have off-target effects on other cellular processes, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 in scientific research. One direction is the development of more potent and selective N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide inhibitors that can be used to study the role of this compound in various physiological and pathological processes. Another direction is the use of N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 in animal models of cystic fibrosis to study the efficacy of this compound inhibitors in vivo. Finally, N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 may also have potential therapeutic applications in the treatment of cystic fibrosis and other diseases associated with this compound dysfunction.
Scientific Research Applications
N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 has been used extensively in scientific research to study the role of N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide in various physiological and pathological processes. It has been shown to be effective in inhibiting this compound-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamideinh-172 has also been used to study the role of this compound in sweat secretion, mucus secretion, and bicarbonate secretion.
properties
IUPAC Name |
N-[3-[(2-chloro-4-methylbenzoyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-12-7-8-15(16(20)10-12)18(23)21-13-4-2-5-14(11-13)22-19(24)17-6-3-9-25-17/h2-11H,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIFYXJBWXUFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-fluoro-N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B3446488.png)

![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B3446500.png)
![N-(7-methoxy-8-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B3446510.png)


![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B3446524.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B3446531.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3446537.png)
![N-cyclopentyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446540.png)
![N-cycloheptyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446550.png)
